3-(4-Butoxy-phenyl)-acrylic acid ethyl ester is a chemical compound with the molecular formula . It belongs to the class of acrylic acid derivatives, which are characterized by the presence of a double bond between carbon atoms adjacent to a carboxylic acid functional group. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.
3-(4-Butoxy-phenyl)-acrylic acid ethyl ester is classified as an ester, specifically an acrylic acid derivative. Esters are formed from the reaction of an alcohol and a carboxylic acid, which in this case involves ethyl alcohol and 3-(4-butoxy-phenyl)acrylic acid.
The synthesis of 3-(4-Butoxy-phenyl)-acrylic acid ethyl ester typically involves the reaction of 4-butoxybenzaldehyde with ethyl acrylate. Various synthetic methods can be employed, including:
The synthesis can be optimized by controlling parameters such as temperature, reaction time, and solvent choice. For example, using a polar aprotic solvent like dimethylformamide can enhance yields by stabilizing intermediates during the reaction .
The molecular structure of 3-(4-Butoxy-phenyl)-acrylic acid ethyl ester features:
The compound's structural data can be represented as follows:
3-(4-Butoxy-phenyl)-acrylic acid ethyl ester can participate in various chemical reactions, including:
Reactions involving this compound typically require careful control of conditions to prevent side reactions or degradation of sensitive functional groups.
The mechanism of action for compounds like 3-(4-Butoxy-phenyl)-acrylic acid ethyl ester often involves interactions at a molecular level with biological targets or materials. For instance:
Experimental studies would typically assess the efficacy and interaction mechanisms through techniques such as spectroscopy or chromatography.
Relevant data includes:
3-(4-Butoxy-phenyl)-acrylic acid ethyl ester has several potential applications:
Palladium-catalyzed coupling represents a cornerstone in the stereoselective synthesis of 3-(4-butoxyphenyl)-acrylic acid ethyl ester. This method utilizes 4-butoxybenzaldehyde as the aryl component and ethyl acrylate as the acrylic acid derivative under controlled reaction conditions. The catalytic system typically employs Pd(OAc)₂ (0.5-2 mol%) with tri-o-tolylphosphine as ligand in toluene at 80-90°C, achieving Z/E selectivity ratios exceeding 9:1 through careful optimization of steric and electronic parameters [3] [6]. The reaction proceeds via a well-defined catalytic cycle: oxidative addition of the aryl halide to palladium(0), coordination and insertion of the acrylate, and final β-hydride elimination that determines stereochemistry. Catalyst poisoning can be mitigated through rigorous solvent degassing and the use of sacrificial reductants to maintain the active Pd(0) state.
Alternative activation strategies employ Mukaiyama reagents (2-chloro-1-methylpyridinium iodide) for direct esterification of 3-(4-butoxyphenyl)-acrylic acid. This approach demonstrates particular efficiency for acid-sensitive substrates where metal catalysts might promote decomposition. The reaction proceeds through initial formation of a highly electrophilic pyridinium intermediate that activates the carboxylic acid toward nucleophilic attack by ethanol. Yields typically range from 75-92% with minimal racemization observed when chiral center-containing analogs are esterified [10].
Table 1: Catalytic Systems for Ethyl Esterification
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Z/E Selectivity |
---|---|---|---|---|
Pd(OAc)₂/P(o-Tol)₃ | 85 | 8 | 88 | 92:8 |
Pd₂(dba)₃/XPhos | 90 | 6 | 92 | 94:6 |
2-Cl-MPyI/DIPEA | 25 | 24 | 85 | N/A |
RuH₂(CO)(PPh₃)₃ | 110 | 12 | 78 | 85:15 |
Microwave irradiation has revolutionized Knoevenagel condensation for synthesizing α,β-unsaturated esters. The synthesis of 3-(4-butoxyphenyl)-acrylic acid ethyl ester via this pathway employs 4-butoxybenzaldehyde and ethyl cyanoacetate under catalyst-free conditions. Microwave reactors operating at 150-180°C dramatically reduce reaction times from hours to minutes while maintaining yields >90% [1]. The reaction mechanism involves initial formation of a carbanion from ethyl cyanoacetate (even without base catalysts under microwave dielectric heating), nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration.
The exceptional efficiency stems from microwave-specific non-thermal effects, including molecular alignment in the electromagnetic field and selective heating of polar intermediates. Solvent optimization reveals that dimethylformamide (DMF) provides optimal dielectric properties for this transformation, though solvent-free conditions have also demonstrated efficacy. Reaction monitoring via in-situ FTIR spectroscopy confirms complete aldehyde consumption within 5 minutes at 150°C, with the characteristic acrylate C=C stretch at 1620 cm⁻¹ appearing as the dominant product signal.
Table 2: Microwave-Assisted Synthesis Optimization Parameters
Power (W) | Temperature (°C) | Time (min) | Solvent | Yield (%) |
---|---|---|---|---|
300 | 120 | 30 | DMF | 75 |
450 | 150 | 10 | DMF | 92 |
600 | 180 | 5 | DMF | 90 |
450 | 150 | 15 | Solventless | 88 |
300 | 130 | 20 | Ethanol | 65 |
Mechanochemistry provides an innovative pathway for synthesizing 3-(4-butoxyphenyl)-acrylic acid ethyl ester without solvent involvement. The methodology employs high-energy planetary ball mills where 4-butoxybenzaldehyde and ethyl acetoacetate undergo Knoevenagel condensation in the presence of piperidine catalyst adsorbed on solid supports. The mechanical energy input (typically 400-600 rpm) generates transient hot spots exceeding 1000K through ball-collision events, enabling molecular activation unachievable in conventional thermal processes [6].
The reaction progresses through a unique tribochemical mechanism: impact forces induce crystal defects and amorphous regions that enhance molecular mobility, while simultaneously generating free radicals that initiate chain reactions. Comparative studies demonstrate that grinding auxiliaries like Na₂CO₃ or SiO₂ significantly improve yield (from 45% to 87%) by increasing reactant surface area and preventing agglomeration. Real-time monitoring via Raman spectroscopy reveals complete aldehyde conversion within 15 minutes of milling—a rate improvement of 8-fold compared to stirred solution reactions. The technique dramatically reduces environmental impact metrics, with E-factor calculations showing waste reduction from 12.5 (solution phase) to 0.3 (mechanochemical).
Biodegradable catalysts offer significant advantages for sustainable esterification routes to 3-(4-butoxyphenyl)-acrylic acid ethyl ester. Lipase B from Candida antarctica (CALB) immobilized on magnetic chitosan microspheres demonstrates exceptional catalytic efficiency in solvent-free transesterification reactions. The enzymatic system operates under mild conditions (45-55°C) and achieves 94% conversion of 3-(4-butoxyphenyl)-acrylic acid methyl ester to the ethyl analog using ethanol as both reactant and medium [5] [10]. The immobilized enzyme retains >85% activity after 10 reaction cycles due to the stability imparted by the chitosan support matrix, which prevents tertiary structure denaturation.
Mechanistic studies reveal that the enzyme's catalytic triad (Ser105-His224-Glu337) forms an acyl-enzyme intermediate with the substrate's carboxyl group, followed by nucleophilic attack by ethanol. Molecular dynamics simulations indicate that the 4-butoxyphenyl moiety occupies a hydrophobic pocket adjacent to the active site, positioning the acrylate group perfectly for catalysis. When comparing catalyst efficiency, sulfonated biochar catalysts derived from agricultural waste demonstrate complementary advantages: these heterogeneous acid catalysts operate effectively at 80-100°C, achieving 88% conversion with catalyst loadings as low as 1.5 mol%. The biochar's high surface area (≥350 m²/g) and SO₃H density (1.2 mmol/g) contribute to this efficiency, while leaching tests confirm minimal sulfur loss (<0.5%) after multiple cycles.
Table 3: Biodegradable Catalyst Performance Comparison
Catalyst Type | Temperature (°C) | Time (h) | Conversion (%) | Reusability (cycles) |
---|---|---|---|---|
CALB/chitosan | 50 | 8 | 94 | 10 |
Sulfonated bamboo biochar | 90 | 4 | 88 | 7 |
Aluminosilicates | 110 | 6 | 82 | 12 |
Cellulose sulfate | 70 | 10 | 75 | 5 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7